molecular formula C18H19NO2 B11021876 N-butyl-9H-xanthene-9-carboxamide

N-butyl-9H-xanthene-9-carboxamide

Cat. No.: B11021876
M. Wt: 281.3 g/mol
InChI Key: IMVLRNUNYNDBNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-9H-xanthene-9-carboxamide can be achieved through several methods. One common approach involves the reaction of xanthone with butylamine under specific conditions. The reaction typically requires a dehydrating agent such as acetic anhydride and a catalyst like zinc chloride or phosphoryl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-butyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while substitution reactions can produce various functionalized xanthene compounds .

Scientific Research Applications

N-butyl-9H-xanthene-9-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit α-glucosidase, which is involved in carbohydrate metabolism, thereby exhibiting anti-diabetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-9H-xanthene-9-carboxamide is unique due to its specific butyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-butyl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C18H19NO2/c1-2-3-12-19-18(20)17-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,19,20)

InChI Key

IMVLRNUNYNDBNM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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